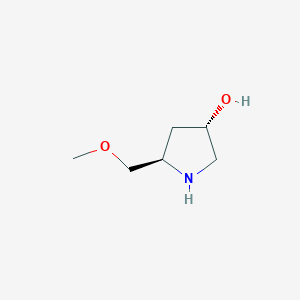![molecular formula C15H20N2O4S B12992040 Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)
Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide is a complex heterocyclic compound It features a unique structure that includes a pyrido[3,4-b][1,4]thiazine ring system, which is fused with a benzyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide typically involves the annulation of a thiazine ring to a preformed pyridine ring. This can be achieved through various synthetic strategies, including the use of cyclization reactions and condensation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced forms of the compound. Substitution reactions can lead to a wide variety of derivatives with different functional groups attached to the heterocyclic ring.
Scientific Research Applications
Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyrazolo[3,4-b][1,4]thiazines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1,4-Thiazines: These compounds are structurally related and have been explored for their potential as therapeutic agents.
Uniqueness: Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzyl (4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13/h1-5,13-14,16H,6-11H2/t13-,14+/m1/s1 |
InChI Key |
QEGFXBBLBIHMGP-KGLIPLIRSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde](/img/structure/B12991966.png)
![7,7-Difluorobicyclo[4.1.0]heptan-3-ol](/img/structure/B12991980.png)



![4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12992000.png)


![5-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12992017.png)


![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
